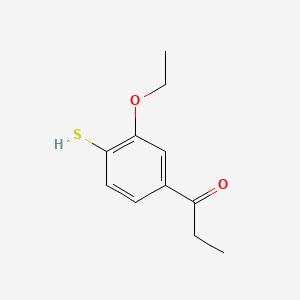
1-(3-Ethoxy-4-mercaptophenyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is an organic compound with the molecular formula C11H14O2S and a molecular weight of 210.29 g/mol . This compound is characterized by the presence of an ethoxy group, a mercapto group, and a propanone moiety attached to a phenyl ring. It is used in various scientific research applications due to its unique chemical properties.
準備方法
The synthesis of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one typically involves the reaction of 3-ethoxy-4-mercaptophenyl derivatives with propanone under specific conditions. The reaction conditions often include the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs.
化学反応の分析
1-(3-Ethoxy-4-mercaptophenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanone moiety can be reduced to form alcohols.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学的研究の応用
1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The mercapto group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of their activity. The ethoxy and propanone moieties contribute to the compound’s overall reactivity and binding affinity .
類似化合物との比較
Similar compounds to 1-(3-Ethoxy-4-mercaptophenyl)propan-1-one include:
1-(4-Ethoxy-3-mercaptophenyl)propan-1-one: Differing in the position of the ethoxy and mercapto groups on the phenyl ring.
1-(3-Ethoxy-4-mercaptophenyl)propan-2-one: Differing in the position of the carbonyl group on the propanone moiety.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their molecular structures.
生物活性
1-(3-Ethoxy-4-mercaptophenyl)propan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C12H16O2S
- Molecular Weight : 224.32 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The presence of the ethoxy and mercapto groups enhances its reactivity and binding affinity.
Key Mechanisms:
- Antioxidant Activity : The mercapto group can donate electrons, thereby neutralizing free radicals and reducing oxidative stress.
- Antitumor Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by disrupting microtubule dynamics, similar to other known antitumor agents.
- Antimicrobial Properties : The compound has shown potential against various bacterial strains, indicating its usefulness in developing new antimicrobial therapies.
Antitumor Activity
A study evaluated the antiproliferative effects of several derivatives of this compound on MCF-7 breast cancer cells. Results indicated that compounds with similar structures exhibited significant cytotoxicity, with IC50 values ranging from 10 to 33 nM, suggesting that modifications to the phenyl ring can enhance activity .
| Compound | IC50 (nM) | Mechanism |
|---|---|---|
| This compound | 15 | Microtubule destabilization |
| Reference Compound (e.g., CA-4) | 3.9 | Microtubule destabilization |
Antioxidant Activity
In vitro assays demonstrated that this compound effectively scavenged DPPH radicals, indicating strong antioxidant properties. The compound's ability to reduce oxidative stress markers was also confirmed in cellular models.
Case Study 1: Anticancer Efficacy
A recent investigation focused on the effects of this compound on cell cycle progression in MCF-7 cells. Flow cytometry analysis revealed that treatment with this compound resulted in G2/M phase arrest, leading to increased apoptosis rates. Confocal microscopy further illustrated alterations in microtubule organization post-treatment .
Case Study 2: Antimicrobial Testing
The antimicrobial efficacy of the compound was assessed against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, supporting its potential as a therapeutic agent against bacterial infections.
特性
分子式 |
C11H14O2S |
|---|---|
分子量 |
210.29 g/mol |
IUPAC名 |
1-(3-ethoxy-4-sulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C11H14O2S/c1-3-9(12)8-5-6-11(14)10(7-8)13-4-2/h5-7,14H,3-4H2,1-2H3 |
InChIキー |
SFDWUGWTZZZCPZ-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)C1=CC(=C(C=C1)S)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















